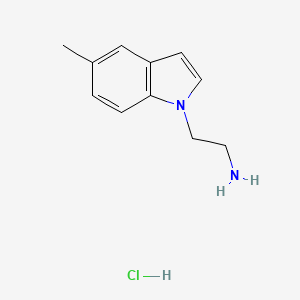
2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C11H14N2•HCL . It is a derivative of tryptamine . The compound is provided for research use only and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of a similar compound, 2-(2-Methyl-1H-indol-1-yl)ethan-1-amine, involves the reaction of 2-methylindole with 2-chloroethylamine hydrochloride in the presence of freshly powdered NaOH and tetrabutyl ammonium hydrogen sulfate .Molecular Structure Analysis
The molecular structure of “2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride” consists of a indole ring attached to an ethanamine group. The indole ring has a methyl group attached to the 5th carbon . The molecular weight of the compound is 210.70 g/mol .Physical And Chemical Properties Analysis
“2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride” is a solid compound . It has a molecular weight of 210.70 g/mol and a molecular formula of C11H14N2•HCL . The compound decomposes at 289-292° C .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, such as “2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride”, have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have been found to possess anticancer properties, making them potential candidates for the development of new cancer therapies .
Anti-HIV Activity
Some indole derivatives have been found to have anti-HIV activity. For example, indolyl and oxochromenyl xanthenone derivatives have been reported as potential anti-HIV-1 agents .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties. This makes them potentially useful in the treatment of conditions characterized by oxidative stress .
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H301, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, immediately calling a poison center or doctor/physician (P301 + P310) .
Mécanisme D'action
It’s worth noting that “2-(5-methyl-1h-indol-3-yl)ethanamine” is classified as a tryptamine , a class of compounds that play various roles in the body and can act on the nervous system. Tryptamines are involved in various biological processes and can interact with several receptor sites in the brain, leading to a wide range of effects.
Propriétés
IUPAC Name |
2-(5-methylindol-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-9-2-3-11-10(8-9)4-6-13(11)7-5-12;/h2-4,6,8H,5,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVKSPHFUHBCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


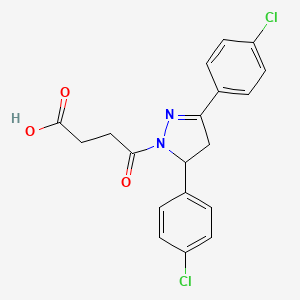
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride](/img/structure/B2637731.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2637732.png)
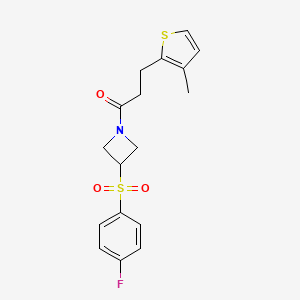
![9-ethyl-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2637736.png)

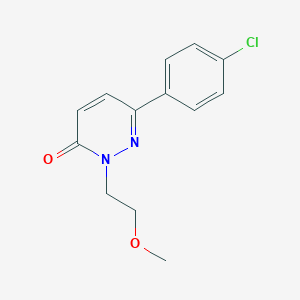
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2637742.png)
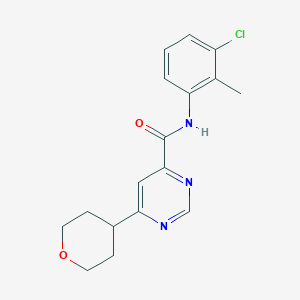
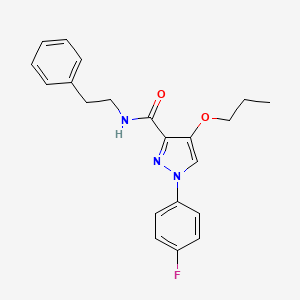
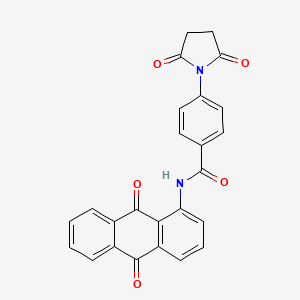
![N-{2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]phenyl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2637747.png)
![2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2637749.png)